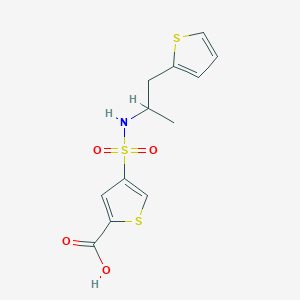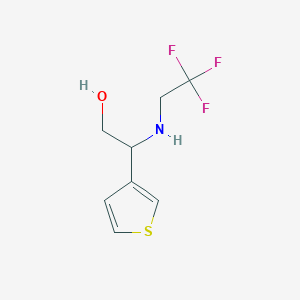
N-(1-cyanoethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanoethyl)thiophene-3-carboxamide, also known as CTCA, is a synthetic compound that has drawn significant attention in the field of scientific research. It is a member of the thiophene family of compounds and has a wide range of applications in various fields, including chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of N-(1-cyanoethyl)thiophene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. N-(1-cyanoethyl)thiophene-3-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanoethyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N-(1-cyanoethyl)thiophene-3-carboxamide has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(1-cyanoethyl)thiophene-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanoethyl)thiophene-3-carboxamide is its synthetic accessibility. N-(1-cyanoethyl)thiophene-3-carboxamide can be synthesized in a relatively straightforward manner, which makes it an attractive building block for the synthesis of more complex molecules. However, one of the main limitations of N-(1-cyanoethyl)thiophene-3-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the scientific research of N-(1-cyanoethyl)thiophene-3-carboxamide. One potential direction is the development of N-(1-cyanoethyl)thiophene-3-carboxamide-based materials for use in organic electronics. Another potential direction is the investigation of the therapeutic potential of N-(1-cyanoethyl)thiophene-3-carboxamide in the treatment of type 2 diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanoethyl)thiophene-3-carboxamide and its potential for the treatment of inflammatory and neurodegenerative diseases.
In conclusion, N-(1-cyanoethyl)thiophene-3-carboxamide is a synthetic compound that has a wide range of applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(1-cyanoethyl)thiophene-3-carboxamide has the potential to be a valuable building block for the development of new materials and therapeutic agents.
合成方法
The synthesis of N-(1-cyanoethyl)thiophene-3-carboxamide involves the reaction of 3-thiophenecarboxylic acid with cyanogen bromide in the presence of triethylamine. This reaction yields N-(1-cyanoethyl)thiophene-3-carboxamide as the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(1-cyanoethyl)thiophene-3-carboxamide has been extensively studied for its various scientific research applications. One of the primary applications of N-(1-cyanoethyl)thiophene-3-carboxamide is in the field of organic electronics. N-(1-cyanoethyl)thiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. N-(1-cyanoethyl)thiophene-3-carboxamide has also been used in the synthesis of thiophene-based polymers, which have potential applications in optoelectronics and photovoltaic devices.
属性
IUPAC Name |
N-(1-cyanoethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLHSAXNRDEGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)

![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
